1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-14-7-9-16(10-8-14)24-13-15(11-19(24)25)12-22-21(26)23-17-5-4-6-18(27-2)20(17)28-3/h4-10,15H,11-13H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUISNPGBPTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the p-tolyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the urea moiety: This is usually done by reacting an isocyanate with an amine.
Methoxylation of the phenyl ring: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: This may result in the formation of reduced forms of the compound.
Substitution: This can involve the replacement of functional groups on the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)carbamate
- 1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)thiourea
Uniqueness
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, with the CAS number 954660-45-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The structure includes a dimethoxyphenyl group and a pyrrolidinyl moiety linked through a urea functional group.
| Property | Value |
|---|---|
| CAS Number | 954660-45-8 |
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Urea derivatives have shown significant antibacterial properties against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.03 to 0.12 μg/mL .
- Antiproliferative Effects : Studies have indicated that similar urea derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, one study reported an IC50 value of 16.23 μM for antiproliferative activity against U937 cells .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : Many urea derivatives act as inhibitors of various enzymes, including GSK-3β and DNA gyrase, which are crucial for cell cycle regulation and bacterial DNA replication, respectively .
- Receptor Binding : The compound may interact with specific receptors or proteins involved in signaling pathways that regulate cellular processes like apoptosis and proliferation.
Study on Anticancer Activity
A recent study synthesized several urea derivatives, including the target compound, and evaluated their anticancer properties. The results indicated that the compound exhibited moderate inhibition of cancer cell growth compared to standard chemotherapeutics like etoposide .
Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results highlighted potent activity against S. aureus with IC50 values in the low microgram range, suggesting potential for further development as antibacterial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-Dimethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a β-ketoamide precursor under acidic conditions (e.g., HCl in ethanol) .
- Step 2 : Functionalization of the pyrrolidine nitrogen with p-tolyl groups using Ullmann coupling or Buchwald-Hartwig amination .
- Step 3 : Urea linkage formation via reaction of the pyrrolidine-methylamine intermediate with 2,3-dimethoxyphenyl isocyanate in anhydrous THF at 0–5°C .
- Key Considerations : Solvent polarity (e.g., THF vs. DMF) affects reaction rates, while excess isocyanate improves urea bond formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical for ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structure and purity?
- Techniques :
- NMR : - and -NMR confirm regiochemistry of the dimethoxyphenyl group (e.g., aromatic protons at δ 6.7–7.1 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular weight (e.g., [M+H] at m/z 425.18) and detects impurities (<0.5%) .
- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm distinguishes it from amide or carbamate analogs .
Advanced Research Questions
Q. How does the electronic and steric profile of the 2,3-dimethoxyphenyl group influence binding affinity to biological targets compared to other aryl substituents?
- Experimental Design :
- Comparative SAR Study : Synthesize analogs with mono-methoxy (2- or 3-methoxy), trifluoromethyl, or halogen substituents.
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases or GPCRs).
- Findings : The 2,3-dimethoxy configuration enhances π-π stacking with hydrophobic pockets in enzymes (e.g., COX-2), while steric bulk reduces off-target interactions. Substitution with electron-withdrawing groups (e.g., Cl) decreases solubility but improves membrane permeability .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC variability) across different cell lines or enzymatic assays?
- Approach :
- Assay Optimization : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding) and enzyme concentrations.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in potency .
- Computational Modeling : Molecular dynamics simulations predict conformational changes in the target protein that alter binding pockets .
Q. How can the pyrrolidinone ring’s conformation be modified to enhance metabolic stability without compromising target engagement?
- Methodology :
- Ring Saturation : Replace the 5-oxo-pyrrolidine with a tetrahydrofuran or piperidine ring to reduce oxidative metabolism by CYP450 enzymes.
- Deuterium Incorporation : Introduce deuterium at the α-position of the carbonyl group to slow CYP-mediated degradation (e.g., increased by 2.5× in human hepatocytes) .
- Prodrug Design : Mask the urea group as a carbamate ester to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
